molecular formula C9H18ClNO2 B072878 Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS No. 1127-99-7

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Cat. No.: B072878
CAS No.: 1127-99-7
M. Wt: 207.7 g/mol
InChI Key: XMQSOBPCWYVZSW-WLYNEOFISA-N
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Description

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a chiral cyclohexane derivative with the molecular formula C₉H₁₇NO₂·HCl and a molecular weight of 207.7 g/mol . It is synthesized via asymmetric reductive amination of 2-oxo-cyclohexanecarboxylate using chiral α-methylbenzylamine, followed by isolation of the major diastereomer as an HBr salt . The compound is a white crystalline powder, soluble in water and methanol, and is moisture-sensitive . It is widely used in pharmaceutical research as a precursor for bioactive molecules, particularly in peptide mimetics and enzyme inhibitors .

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-99-7, 180979-17-3
Record name Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel-
Source CAS Common Chemistry
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Record name ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The direct esterification method involves reacting cis-2-amino-1-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. Hydrochloric acid (HCl) serves dual roles as a catalyst and a proton source for salt formation.

Procedure :

  • Reactants :

    • cis-2-amino-1-cyclohexanecarboxylic acid (1 equiv)

    • Ethanol (excess, 10–15 vols)

    • Concentrated HCl (2–3 equiv)

  • Reaction Setup :

    • Reflux at 80–85°C for 12–18 hours under nitrogen.

    • Use of a Dean-Stark trap to remove water and shift equilibrium toward ester formation.

  • Workup :

    • Cool the mixture to 0–5°C to precipitate the hydrochloride salt.

    • Filter and wash with cold ethanol to remove residual acid.

Yield : 65–75% (reported for analogous cyclohexane derivatives).

Optimization Strategies

  • Catalyst Alternatives : Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA) can enhance esterification efficiency but require strict moisture control.

  • Solvent Systems : Toluene-ethanol azeotrope improves water removal, increasing yield to 80–85%.

Cyclization of Linear Precursors

Aminocyclohexane Formation

Aminocyclohexane intermediates are synthesized via [4+2] cycloaddition or reductive amination.

Example Protocol :

  • Reductive Amination :

    • React cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol.

    • Acidify with HCl to precipitate the amine hydrochloride.

  • Esterification :

    • React the amine with ethyl chloroformate in dichloromethane (DCM) at 0°C.

    • Neutralize with aqueous sodium bicarbonate and extract with DCM.

Yield : 60–70% for the cyclization step.

Stereochemical Control

  • Chiral Auxiliaries : Use of (R)- or (S)-Binap ligands in palladium-catalyzed reactions ensures cis-configuration retention.

  • Low-Temperature Conditions : Reactions conducted below −20°C reduce epimerization risks.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) yields white crystalline solids with >99% purity.

Typical Parameters :

ParameterValue
Melting Point128–135°C
Purity (HPLC)≥99%
Residual Solvents<0.1% (ICH guidelines)

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 1.50–1.85 (m, 6H, cyclohexane), 3.10 (dd, 1H, NH₂), 4.15 (q, 2H, OCH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1580 cm⁻¹ (NH₃⁺ bend).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with inline HCl gas introduction achieve 85–90% conversion in 2–4 hours.

  • Cost Analysis :

    ComponentCost per kg (USD)
    Raw Materials120–150
    Energy30–40
    Labor20–25

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxides, reduced amine derivatives, and substituted cyclohexane carboxylates. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Capable of being reduced to generate different amine derivatives.
  • Substitution Reactions : The amino group can engage in substitution reactions, leading to the formation of various derivatives.

Biology

The compound is studied for its potential biological activity , particularly its interactions with biomolecules. It has shown promise in modulating enzyme activity, which is critical for understanding its role in biological systems. Research indicates that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications .

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent , particularly in conditions like neuropathic pain and inflammation. Its ability to modulate enzyme activity suggests possible applications in drug development aimed at treating these conditions .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : One study highlighted its inhibitory effects on soluble epoxide hydrolase, an enzyme involved in lipid metabolism related to inflammation. This suggests that derivatives of this compound could be developed as anti-inflammatory agents.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that cyclohexane structures exhibit enhanced inhibitory effects compared to smaller cycloalkanes, indicating that this compound may possess similar properties due to its cyclohexane moiety.

Summary Table of Applications

Application AreaDescription
Chemistry Building block for complex molecules; participates in oxidation, reduction, and substitution reactions.
Biology Modulates enzyme activity; potential inhibitor of inflammatory enzymes.
Medicine Investigated for therapeutic use in neuropathic pain and inflammation; ongoing drug development research.

Mechanism of Action

The mechanism by which ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate Hydrochloride (CAS 1346773-51-0)

  • Molecular Formula: C₁₇H₂₆ClNO₂ (MW 311.85 g/mol) .
  • Key Differences: Contains a phenylethyl substituent on the amino group, increasing steric bulk and hydrophobicity. Three defined stereocenters (vs. Higher molecular weight (311.85 vs. 207.7 g/mol) impacts solubility and pharmacokinetics.
  • Applications : Used in asymmetric catalysis and chiral ligand synthesis .

cis-2-Aminocyclohexanol Hydrochloride (CAS 6936-47-6)

  • Molecular Formula: C₆H₁₃NO·HCl (MW 151.63 g/mol) .
  • Key Differences: Replaces the ester group with a hydroxyl group, reducing electrophilicity and altering reactivity. Lower molecular weight (151.63 vs. 207.7 g/mol) and higher melting point (186–190°C vs. 128–135°C) . Used as a building block for β-amino alcohols in drug discovery .

trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)

  • Molecular Formula: C₇H₁₃NO₂ (MW 143.18 g/mol) .
  • Key Differences :
    • Carboxylic acid group instead of an ethyl ester, enabling direct incorporation into peptides.
    • Higher thermal stability (melting point 274–278°C vs. 128–135°C) .
    • Applications in rigid peptidomimetics and foldamer design .

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride (CAS 104234-94-8)

  • Molecular Formula: C₈H₁₄ClNO₃ (MW 207.66 g/mol) .
  • Key Differences :
    • Bicyclic structure introduces conformational rigidity, affecting interactions with biological targets.
    • Similar molecular weight (207.66 vs. 207.7 g/mol) but distinct solubility due to the oxabicyclo group.
    • Used in medicinal chemistry for constrained analogs of bioactive compounds .

Data Table: Comparative Analysis

Property Ethyl cis-2-amino-1-cyclohexanecarboxylate HCl Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate HCl cis-2-Aminocyclohexanol HCl trans-2-Amino-1-cyclohexanecarboxylic Acid
Molecular Formula C₉H₁₇NO₂·HCl C₁₇H₂₆ClNO₂ C₆H₁₃NO·HCl C₇H₁₃NO₂
Molecular Weight (g/mol) 207.7 311.85 151.63 143.18
Melting Point 128–135°C Not reported 186–190°C 274–278°C
Solubility Water, methanol Likely organic solvents (e.g., dichloromethane) Water Limited water solubility
Key Functional Groups Ester, amine Ester, amine, phenylethyl Hydroxyl, amine Carboxylic acid, amine
Primary Applications Peptide mimetics, enzyme inhibitors Chiral ligands, asymmetric synthesis β-amino alcohol synthesis Peptidomimetics, foldamers

Biological Activity

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride (CAS 1127-99-7) is a compound with significant potential in biological and medicinal chemistry. Its unique structure and stereochemistry contribute to its interactions with various biological molecules, making it a subject of interest in research focused on drug development and enzyme modulation.

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 207.7 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and methanol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and biological efficacy. It can modulate enzymatic reactions, either by acting as an inhibitor or an activator, depending on the target enzyme involved.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that modifications in the cycloalkane structure can significantly affect inhibition potency .
  • Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can inhibit specific enzymes related to inflammation and pain pathways. For example, cycloalkylamide derivatives have been investigated for their inhibitory effects on soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids .
  • Structure-Activity Relationship (SAR) : A study investigating the SAR of cycloalkylamide derivatives revealed that compounds with a cyclohexane structure exhibited enhanced inhibition compared to smaller cycloalkanes . This suggests that this compound may possess similar properties due to its cyclohexane moiety.
  • Therapeutic Applications : Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in conditions such as neuropathic pain and inflammation, leveraging its ability to modulate enzyme activity.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
Ethyl cis-2-amino-1-cyclohexanecarboxylate HClCycloalkylamideInhibitor of sEH, potential anti-inflammatory
Ethyl trans-2-amino-1-cyclohexanecarboxylate HClCycloalkylamideSimilar mechanism but different potency
Methyl cis-2-amino-1-cyclohexanecarboxylate HClCycloalkylamideLower inhibition compared to ethyl variant

Q & A

Q. What is the established synthetic route for Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, and what are the critical reaction parameters?

The compound is synthesized via asymmetric reductive amination of β-keto esters using chiral catalysts. Key parameters include:

  • Catalyst selection : Chiral transition-metal complexes (e.g., Ru-based catalysts) to ensure enantioselectivity.
  • Reaction conditions : Controlled pH (3–5) and temperature (25–40°C) to minimize racemization .
  • Workup : Acidic hydrolysis followed by HCl salt precipitation to isolate the cis-isomer .

Q. How is the stereochemical configuration of the compound validated experimentally?

  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm cis-1,2-substitution on the cyclohexane ring.
  • X-ray crystallography : Resolves spatial arrangement of amino and ester groups .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times compared to standards .

Q. What are the primary research applications of this compound?

  • Pharmaceutical intermediates : Used in synthesizing chiral amines for CNS-targeting drugs (e.g., anticonvulsants, antidepressants) .
  • Peptidomimetics : Serves as a constrained scaffold to mimic peptide secondary structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 128–135°C vs. 151–155°C)?

Discrepancies arise from isomeric impurities or polymorphic forms :

  • DSC analysis : Determines phase transitions and identifies polymorphs.
  • HPLC-MS : Detects trace trans-isomers or byproducts (e.g., ethyl trans-2-amino derivatives) that lower melting ranges .
  • Recrystallization optimization : Use polar aprotic solvents (e.g., DMF/water) to isolate pure cis-isomer .

Q. What advanced analytical methods are recommended for assessing enantiomeric excess (ee) and purity?

  • Circular Dichroism (CD) : Correlates optical activity with ee (>98% achievable via asymmetric synthesis) .
  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Resolves isobaric impurities in complex mixtures .
  • Isotopic Labeling : 13^{13}C-NMR tracks isotopic enrichment at the amino group to confirm synthetic fidelity .

Q. How does steric hindrance at the cyclohexane ring impact reactivity in downstream modifications?

  • Acylation studies : The cis-1,2 configuration reduces nucleophilicity of the amino group, requiring activated acylating agents (e.g., NHS esters) .
  • Kinetic data : Reaction rates for carbamate formation are 3–5× slower compared to linear amines, necessitating longer reaction times (24–48 hrs) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and respiratory protection (FFP3 masks) due to potential HCl vapor release during heating .
  • Waste disposal : Neutralize aqueous waste with 10% NaOH before disposal to avoid chloride contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
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Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

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